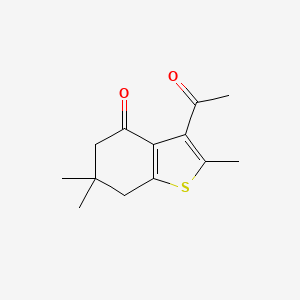![molecular formula C6H2Cl2IN3 B1394462 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 928840-99-7](/img/structure/B1394462.png)
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the CAS Number 928840-99-7 . It has a molecular weight of 313.91 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives, including 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, has been achieved using microwave technique . This approach is considered robust for the preparation of this type of pyrrolo[3,2-d]pyrimidine derivatives .Molecular Structure Analysis
The InChI code for 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is 1S/C6H2Cl2IN3/c7-5-4-3(2(9)1-10-4)11-6(8)12-5/h1,10H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a powder at room temperature . It has a melting point of 231-233°C .Scientific Research Applications
1. Anticancer Research
- Application Summary: The compound is used in the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives for anticancer research . These derivatives contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .
- Methods of Application: The derivatives were synthesized using a microwave technique . They were then tested in vitro against seven selected human cancer cell lines .
- Results: Compounds 14a, 16b, and 18b were found to be the most active toward the MCF7 cancer cell line, with IC50 values of 1.7, 5.7, and 3.4 μg/ml, respectively . Compound 17 showed promising cytotoxic effects against HePG2 and PACA2 with IC50 values of 8.7 and 6.4 μg/ml, respectively .
2. Anti-inflammatory Research
- Application Summary: Pyrrolo[2,3-d]pyrimidines, including “2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine”, have been studied for their anti-inflammatory activities .
- Methods of Application: The study involved the synthesis of pyrrolo[2,3-d]pyrimidines and testing their inhibitory response against certain vital inflammatory mediators .
- Results: A large number of pyrimidines were found to exhibit potent anti-inflammatory effects . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-5-4-3(2(9)1-10-4)11-6(8)12-5/h1,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDFXIAEFUSRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693344 | |
| Record name | 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
928840-99-7 | |
| Record name | 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




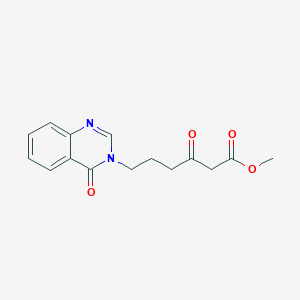
![6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1394383.png)
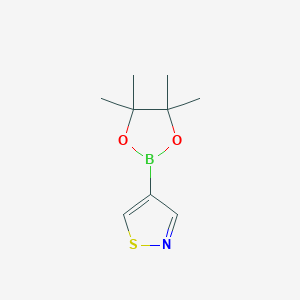
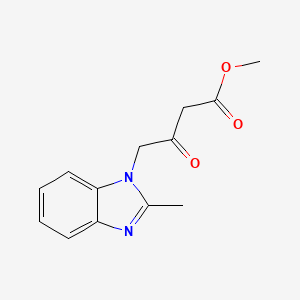
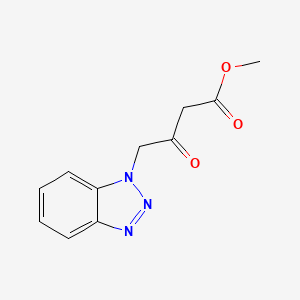


![3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester](/img/structure/B1394392.png)
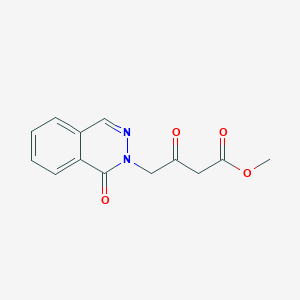
![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1394394.png)
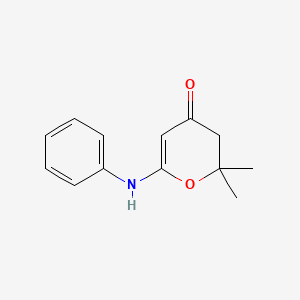
![Tert-butyl 4-{(4S)-4-[(1S)-1-methylpropyl]-2-oxo-1,3-oxazolidin-3-YL}piperidine-1-carboxylate](/img/structure/B1394400.png)
